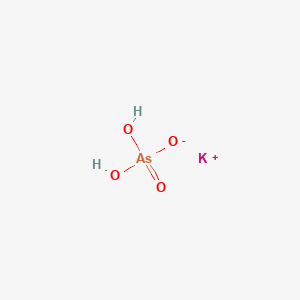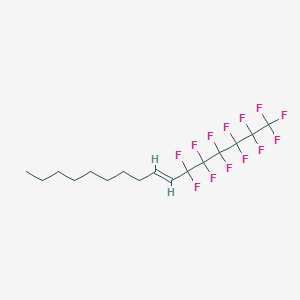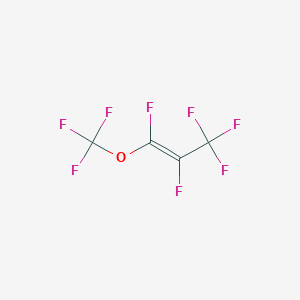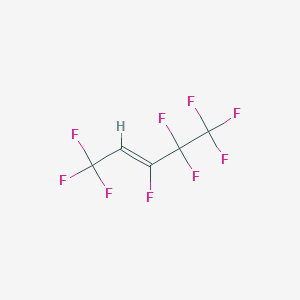
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene
Vue d'ensemble
Description
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene is a fluorinated organic compound with the molecular formula C6F12. It is characterized by the presence of nine fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene can be synthesized through several methods. One common approach involves the fluorination of 2-pentene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions are carefully monitored to optimize yield and purity, with the final product being purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.
Addition Reactions: It can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of new carbon-halogen bonds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used under reflux conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used under inert atmosphere conditions.
Major Products Formed:
Substitution: Products include partially fluorinated pentenes with different substituents.
Addition: Products include halogenated pentanes.
Reduction: Products include partially or fully hydrogenated pentenes.
Applications De Recherche Scientifique
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a solvent for highly reactive or sensitive chemical processes.
Mécanisme D'action
The mechanism by which 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene exerts its effects is primarily through its high electronegativity and strong carbon-fluorine bonds. These properties make it highly reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene
Comparison: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar fluorinated compounds. Its high degree of fluorination makes it particularly useful in applications requiring chemical inertness and resistance to degradation.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(Z)-1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZBRBIEBBNIA-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(F)F)\F)\C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


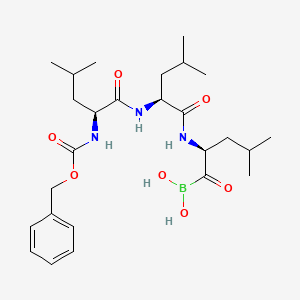
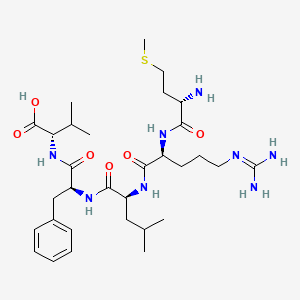
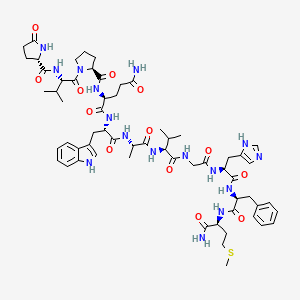
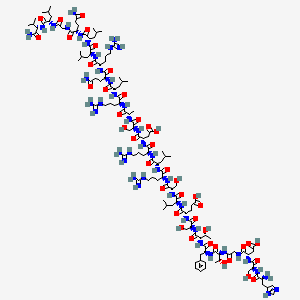
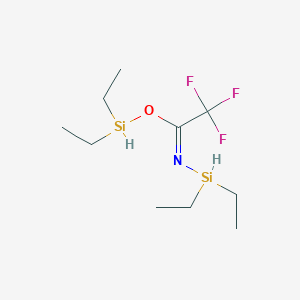
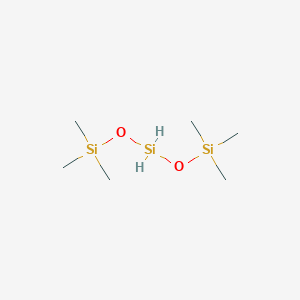
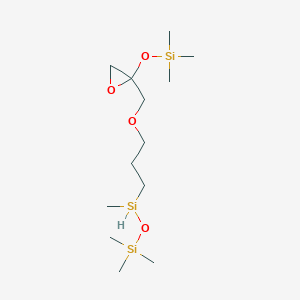
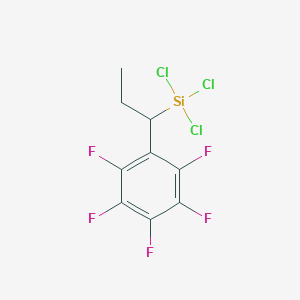
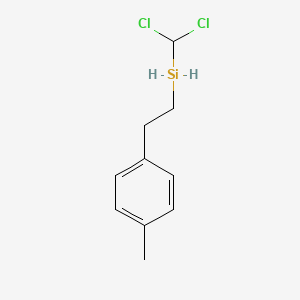
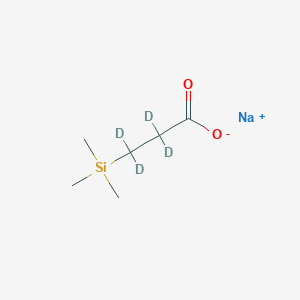
![Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-](/img/structure/B7880966.png)
